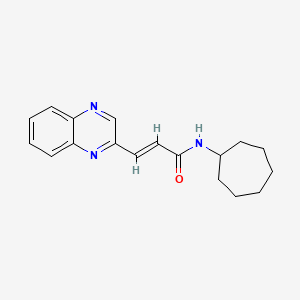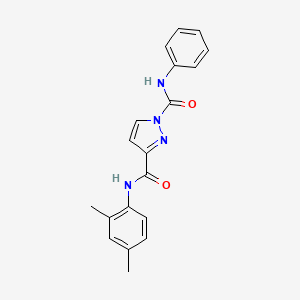
N3-(2,4-Dimethylphenyl)-N1-phenylpyrazole-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-(2,4-dimethylphenyl)-N1-phenylpyrazole-1,3-dicarboxamide is an aromatic amide.
科学的研究の応用
Synthesis and Characterization
Synthesis of Analogues : Research has been conducted on the synthesis of pyrazole analogues, including methods for creating compounds structurally similar to N3-(2,4-Dimethylphenyl)-N1-phenylpyrazole-1,3-dicarboxamide, providing insight into the chemical synthesis of related systemic fungicides (Huppatz, 1983).
Crystal Structure Analysis : Studies have also looked into the crystal structure of related compounds, which aids in understanding the molecular geometry and potential reactivity of this compound (Sangjin Lee et al., 2013).
Polymer Synthesis Applications : This chemical has applications in the synthesis of functional polymers. For instance, its analogues have been used in the oxidative polycoupling of phenylpyrazole and internal diynes, leading to polymers with high thermal stability and refractive indices, suggesting similar applications for this compound (Gao et al., 2013).
Environmental Impact Studies : Research on the environmental fate of similar compounds, such as their removal through bank filtration, can provide insights into how this compound might behave in natural water systems (Zeeshan et al., 2023).
Chemical Shift and Hydrogen-Bond Studies : Investigations into the nitrogen chemical-shift tensors and hydrogen-bond geometries of pyrazole derivatives can provide insights into the molecular interactions and stability of this compound (Hoelger et al., 1996).
特性
分子式 |
C19H18N4O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
3-N-(2,4-dimethylphenyl)-1-N-phenylpyrazole-1,3-dicarboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-13-8-9-16(14(2)12-13)21-18(24)17-10-11-23(22-17)19(25)20-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,25)(H,21,24) |
InChIキー |
PQJCMDLWTYZJFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)C(=O)NC3=CC=CC=C3)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)C(=O)NC3=CC=CC=C3)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



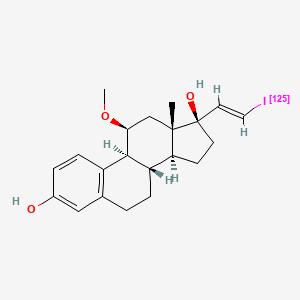

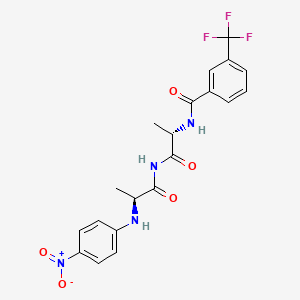
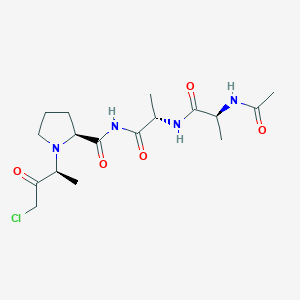
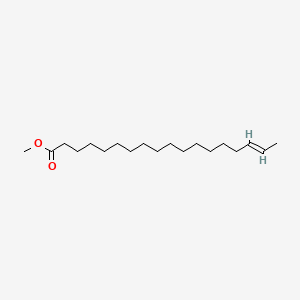

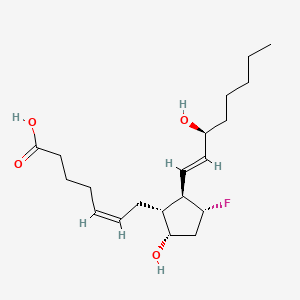
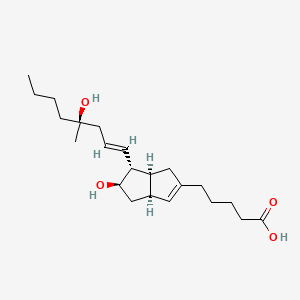
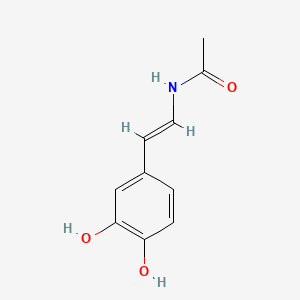
![(2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-Dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid](/img/structure/B1233725.png)
![3-[(2Z,6Z,10Z,14Z,18Z)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-hydroxy-5-methoxybenzoic acid](/img/structure/B1233726.png)
![magnesium;[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1233728.png)

